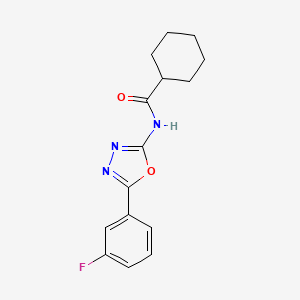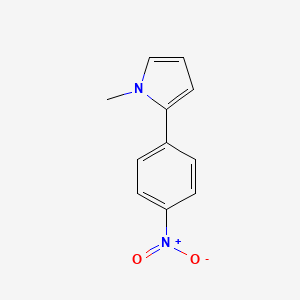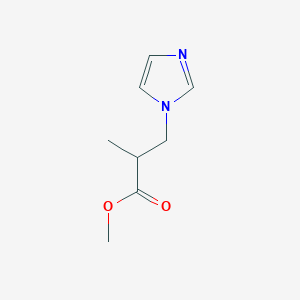
Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate typically involves the reaction of an imidazole derivative with a suitable ester precursor. One common method involves the alkylation of imidazole with a halogenated ester under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Imidazole: The parent compound with broad biological activity.
Methyl 2-(1H-imidazol-1-yl)acetate: A similar ester derivative with comparable properties.
1-(1H-Imidazol-1-yl)propan-2-ol: An alcohol derivative with different reactivity.
Uniqueness: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can be selectively modified in synthetic applications. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-7(8(11)12-2)5-10-4-3-9-6-10/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
FIZWIUPCPGPMPN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
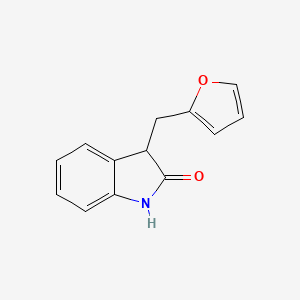
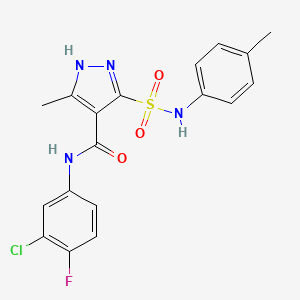
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
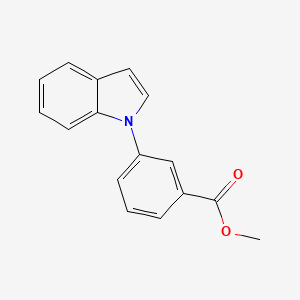
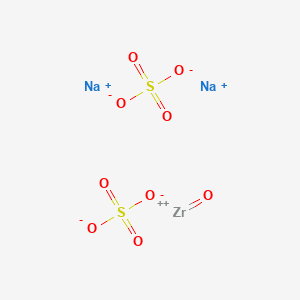

![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
